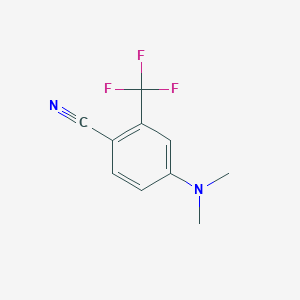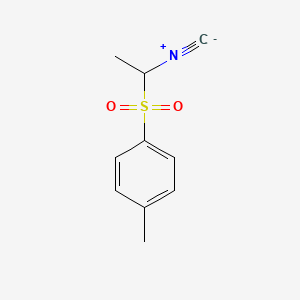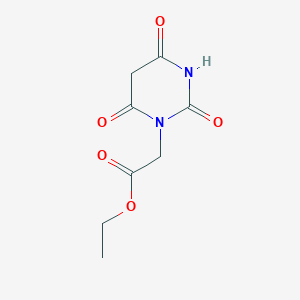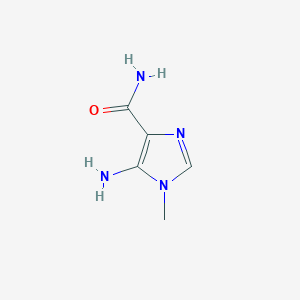
4-(dimethylamino)-2-(trifluoromethyl)benzonitrile
Overview
Description
4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a dimethylamino group, and a trifluoromethyl group. This compound is known for its unique electronic properties, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
The compound is known for its ability to undergo intramolecular charge transfer .
Mode of Action
The compound exhibits a unique mode of action through intramolecular charge transfer (ICT). This process involves the transfer of an electron within the molecule from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation . This leads to the appearance of dual fluorescence . The ICT reaction underlying the dual fluorescence of this compound indicates that the fully twisted ICT (TICT) state is responsible for the time-resolved transient absorption spectrum, while a distinct partially twisted ICT (pTICT) structure is suggested for the fluorescent ICT state .
Biochemical Pathways
The compound’s ability to undergo ict and exhibit dual fluorescence suggests it may interact with biochemical pathways related to cellular signaling and communication .
Pharmacokinetics
The compound’s ability to undergo ict suggests it may have unique pharmacokinetic properties related to its distribution and metabolism .
Result of Action
The primary result of the compound’s action is the generation of dual fluorescence through ICT . This fluorescence can be observed experimentally and provides valuable information about the compound’s interactions with its environment .
Action Environment
The action of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is influenced by its environment. For instance, the compound’s ICT and resulting fluorescence can be affected by the polarity of the solvent in which it is dissolved . This suggests that environmental factors such as solvent polarity and possibly temperature, pH, and ionic strength could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of 4-(dimethylamino)benzonitrile using trifluoromethyl radicals . This reaction can be carried out under various conditions, often involving the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
4-(dimethylamino)-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a molecular probe to investigate solvation structures and dynamics in various solvents.
Biology: The compound’s unique electronic properties make it useful in studying biological systems and interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their bioactive properties.
Industry: The compound is utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
4-(Dimethylamino)benzonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties.
4-(Trifluoromethyl)benzonitrile: Lacks the dimethylamino group, affecting its reactivity and applications.
Uniqueness: 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which impart distinct electronic and photophysical properties. This combination makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-15(2)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHPHSCHVAJUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457253 | |
| Record name | Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51332-25-3 | |
| Record name | 4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51332-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1312368.png)






![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
